molecular formula C12H13BrN2O2 B1376480 Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate CAS No. 192189-15-4

Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Cat. No. B1376480
CAS RN: 192189-15-4
M. Wt: 297.15 g/mol
InChI Key: BPXVEVRVYWWTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H13BrN2O2 . It has a molecular weight of 297.15 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate consists of a pyrrolo[3,2-B]pyridine core with a bromine atom at the 3-position and a tert-butyl ester at the 1-position .


Physical And Chemical Properties Analysis

Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate has a molecular weight of 297.15 g/mol . It has a computed XLogP3-AA of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 296.01604 g/mol . The topological polar surface area is 44.1 Ų . It has a heavy atom count of 17 .

Scientific Research Applications

Application in Anionic Cascade Recyclization

The compound has been used in anionic cascade recyclization reactions. Ivanov (2020) demonstrated that treating certain pyrazolo[5,1-c][1,2,4]triazines with alkyl lithiums in THF at low temperatures led to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates, showcasing its potential in complex chemical transformations (Ivanov, 2020).

Role in Palladium-Catalyzed Coupling Reactions

In 1991, Wustrow and Wise explored its use in palladium-catalyzed coupling reactions. They successfully coupled arylboronic acids with a partially reduced pyridine derivative to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, a process important for synthesizing various organic compounds (Wustrow & Wise, 1991).

In Situ Hydrolysis in Continuous Flow Synthesis

Herath and Cosford (2010) utilized this compound in the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids. The method involved in situ hydrolysis of tert-butyl esters, demonstrating its versatility in streamlined and efficient synthesis processes (Herath & Cosford, 2010).

Contribution to Synthesis of Schiff Base Compounds

Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate, leading to Schiff base compounds. These compounds were characterized using various spectroscopic methods, highlighting the compound's role in the synthesis of complex organic structures (Çolak, Karayel, Buldurun, & Turan, 2021).

Application in Enantioselective Synthesis

Chung et al. (2005) reported the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, where a nitrile anion cyclization strategy was employed. This study showcases the application of tert-butyl pyrrolo carboxylates in producing chiral pyrrolidine structures, important in medicinal chemistry (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

properties

IUPAC Name

tert-butyl 3-bromopyrrolo[3,2-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-8(13)10-9(15)5-4-6-14-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXVEVRVYWWTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168472
Record name 1,1-Dimethylethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

CAS RN

192189-15-4
Record name 1,1-Dimethylethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192189-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.